Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride
Overview
Description
Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride is an organic compound with the molecular formula C9H10ClNO3·HCl. It is a derivative of benzoic acid and is characterized by the presence of amino, chloro, and methoxy functional groups. This compound is often used in various chemical and pharmaceutical applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride typically involves the methylation of 4-amino-5-chloro-2-methoxybenzoic acid. One common method includes the use of dimethyl sulfate in the presence of potassium hydroxide in acetone . The reaction proceeds under controlled temperature conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale methylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and efficiency, often incorporating continuous reaction systems and advanced purification techniques to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of oxidized products such as quinones.
Reduction: Formation of reduced derivatives like amines.
Hydrolysis: Formation of 4-amino-5-chloro-2-methoxybenzoic acid.
Scientific Research Applications
Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-Acetamido-5-chloro-2-methoxybenzoate
- 4-Amino-5-chloro-2-methoxybenzoic acid
- Methyl 4-Amino-2-methoxybenzoate
Uniqueness
Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it offers distinct advantages in terms of stability, solubility, and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
methyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3.ClH/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2;/h3-4H,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFDIVILMYFZOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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